molecular formula C16H15N7S B10927388 N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10927388
M. Wt: 337.4 g/mol
InChI Key: SJYYNOMBUIMEJF-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone.

    Coupling of the two rings: The final step involves coupling the benzylated pyrazole with the thiadiazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine
  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine derivatives
  • **Other pyrazole-thiadiazole hybrids

Uniqueness

N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine is unique due to its specific combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N7S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-(pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H15N7S/c1-2-5-13(6-3-1)11-23-10-7-14(21-23)18-16-20-19-15(24-16)12-22-9-4-8-17-22/h1-10H,11-12H2,(H,18,20,21)

InChI Key

SJYYNOMBUIMEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC=N4

Origin of Product

United States

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